molecular formula C11H12O3 B104480 2-Butanone, 1-(1,3-benzodioxol-5-yl)- CAS No. 23023-13-4

2-Butanone, 1-(1,3-benzodioxol-5-yl)-

Cat. No. B104480
CAS RN: 23023-13-4
M. Wt: 192.21 g/mol
InChI Key: SWKXHWCUDGJLNA-UHFFFAOYSA-N
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Description

The compound "2-Butanone, 1-(1,3-benzodioxol-5-yl)-" is a chemical of interest in various research areas. It is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which has been prepared and studied for its potential therapeutic effects and novel psychoactive properties . This compound is related to the class of entactogens, which may have value in facilitating psychotherapy .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the alpha-ethyl phenethylamine derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine was prepared using an asymmetric synthesis to obtain its enantiomers, as well as the related alpha-methyl homologue (MD

Scientific Research Applications

Use in the Synthesis of Eutylone

  • Scientific Field: Pharmacology and Drug Design .
  • Summary of the Application: “2-Butanone, 1-(1,3-benzodioxol-5-yl)-” is used in the synthesis of Eutylone, a designer drug of the phenethylamine class . Eutylone is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it involves the use of “2-Butanone, 1-(1,3-benzodioxol-5-yl)-” as a precursor .
  • Results or Outcomes: Eutylone, like other synthetic cathinones, is abused for its psychoactive effects . Effects reported by users include warm tingling sensations, increased focus, changes in vision, euphoria, and an intense high .

Use in the Production of 1-Hydroxy-2-Butanone

  • Scientific Field: Bioengineering and Pharmaceutical Manufacturing .
  • Summary of the Application: “2-Butanone, 1-(1,3-benzodioxol-5-yl)-” can be used in the production of 1-Hydroxy-2-Butanone (HB), a key intermediate for the anti-tuberculosis pharmaceutical ethambutol .
  • Methods of Application: The specific methods of production are not detailed in the source, but it involves the oxidation of 1,2-butanediol .
  • Results or Outcomes: The outcome of this process is the production of 1-Hydroxy-2-Butanone, which is used in the synthesis of ethambutol, an anti-tuberculosis drug .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXHWCUDGJLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066847
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 1-(1,3-benzodioxol-5-yl)-

CAS RN

23023-13-4
Record name 1-(1,3-Benzodioxol-5-yl)-2-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023023134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.243
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Shareef, FAA Alriyahee, ZA Hasan… - Turkish Journal of … - faculty.uobasrah.edu.iq
In the current study, water was used as a solvent to extract biomolecules of the shoot of Sedilitizia rosmarinus plant to reduce silver nitrate to silver nanoparticles (AgNPs). The extract …
Number of citations: 3 faculty.uobasrah.edu.iq
Z Wang, M Li, J Fan, Y Bao, Q Chen - Foods, 2023 - mdpi.com
Different constituents of the cultivation substrate have significant effect on the yield and quality of edible mushrooms. The residue after the extraction of instant tea has exhibited to be …
Number of citations: 0 www.mdpi.com

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